molecular formula C6H9NO3 B11467221 6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime

6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime

Cat. No.: B11467221
M. Wt: 143.14 g/mol
InChI Key: OFJBRDBXJXCAOH-ALCCZGGFSA-N
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Description

N-[(4Z)-6,8-DIOXABICYCLO[321]OCTAN-4-YLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 6,8-dioxabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE typically involves the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. This rearrangement can be promoted by reagents such as thionyl chloride (SOCl2) in the presence of pyridine . The reaction conditions involve treating the C4 alcohols with SOCl2/pyridine, leading to the formation of a chlorosulfite intermediate and subsequent oxygen migration from C5 to C4 . Another method involves using Appel conditions, which also result in similar rearrangements via the alkoxytriphenylphosphonium intermediate .

Industrial Production Methods

Large-scale production of related compounds, such as levoglucosenone, can be achieved through the acidification and pyrolysis of cellulose-containing materials . This process is efficient and can be scaled up for industrial applications, providing a renewable source of starting materials for the synthesis of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE and related compounds.

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl2), pyridine, and diethylaminosulfur trifluoride (DAST) . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and rearranged derivatives of the original compound . These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to biochemical pathways, making the compound useful for studying and manipulating biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(NZ)-N-(6,8-dioxabicyclo[3.2.1]octan-4-ylidene)hydroxylamine

InChI

InChI=1S/C6H9NO3/c8-7-5-2-1-4-3-9-6(5)10-4/h4,6,8H,1-3H2/b7-5-

InChI Key

OFJBRDBXJXCAOH-ALCCZGGFSA-N

Isomeric SMILES

C1C/C(=N/O)/C2OCC1O2

Canonical SMILES

C1CC(=NO)C2OCC1O2

Origin of Product

United States

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